2-Nitrobenzenesulfenyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16179. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

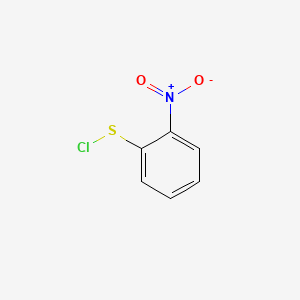

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl) thiohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2S/c7-11-6-4-2-1-3-5(6)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNKNFHIAFDCSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064765 | |

| Record name | Benzenesulfenyl chloride, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-Nitrobenzenesulfenyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10938 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7669-54-7 | |

| Record name | 2-Nitrobenzenesulfenyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7669-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzenesulfenyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007669547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrobenzenesulfenyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfenyl chloride, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfenyl chloride, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-nitrobenzenesulphenyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrobenzenesulfenyl Chloride

CAS Number: 7669-54-7

This technical guide provides a comprehensive overview of 2-Nitrobenzenesulfenyl chloride (NBSC), a versatile reagent in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, safety information, and key experimental protocols for its synthesis and application.

Core Properties and Safety Information

This compound, also known as o-Nitrophenylsulfenyl chloride, is a yellow crystalline solid widely used as a chlorinating agent and for the introduction of the 2-nitrophenylsulfenyl (Nps) protecting group in the synthesis of peptides and other complex organic molecules.[1][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 7669-54-7 | [1][3] |

| Molecular Formula | C₆H₄ClNO₂S | [1][3] |

| Molecular Weight | 189.62 g/mol | [1][4] |

| Appearance | Light yellow to yellow to orange crystalline powder | [1] |

| Melting Point | 74 - 77 °C | [1] |

| Boiling Point | 125 °C (lit.) | [1] |

| Solubility | Decomposes in water. | [5] |

| IUPAC Name | (2-nitrophenyl)sulfane-1-chloride | [3] |

| Synonyms | o-Nitrophenylsulfenyl chloride, NBSC, NPS-Cl | [1][6] |

Safety and Hazard Data

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is corrosive and reacts with water.[4]

| Hazard | Description | GHS Pictogram | Precautionary Statements |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1B).[4][6] | Corrosive | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 |

| Eye Damage | Causes serious eye damage (Category 1).[4][6] | ||

| Hazards not otherwise classified | Reacts with water.[4] Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[4] | P264, P304+P340, P363, P405, P501 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in peptide chemistry are provided below.

Synthesis of this compound

The most common method for the preparation of this compound is the chlorination of di-o-nitrophenyl disulfide. The following protocol is adapted from a procedure in Organic Syntheses.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Di-o-nitrophenyl disulfide

-

Dry carbon tetrachloride

-

Iodine

-

Chlorine gas, dried with sulfuric acid

Equipment:

-

Three-necked, round-bottomed flask

-

Reflux condenser

-

Gas inlet tube

-

Stirrer

-

Heating mantle

-

Gas trap

Procedure:

-

In a three-necked, round-bottomed flask fitted with a stirrer, reflux condenser, and a gas inlet tube, place 154 g (0.5 mole) of di-o-nitrophenyl disulfide, 1 liter of dry carbon tetrachloride, and 0.25 g of iodine.

-

Attach a glass tube to the top of the condenser, leading to a carbon tetrachloride trap to monitor the chlorine flow.

-

Pass a current of dry chlorine gas into the reaction mixture while maintaining the temperature at 50-60 °C. The rate of chlorine flow should be regulated so that little to no gas escapes through the trap.

-

Continue the chlorination for approximately 3 to 3.5 hours. The reaction is complete when the disulfide has dissolved, and the solution turns a clear, deep-red color.

-

After the reaction is complete, filter the solution while hot to remove any insoluble impurities.

-

Cool the filtrate in an ice bath to crystallize the product.

-

Collect the crystals by filtration, wash with a small amount of cold carbon tetrachloride, and dry under vacuum. This yields a product with a melting point of 73–74.5 °C.

Application in Peptide Synthesis: N-Protection of Amino Acids

This compound is widely used to protect the amino group of amino acids during peptide synthesis. The resulting Nps-amino acids are stable under various conditions but can be readily deprotected.

Reaction Scheme:

Caption: N-protection of an amino acid using NBSC.

Materials:

-

Amino acid (e.g., L-phenylalanine)

-

This compound

-

2 N Sodium hydroxide solution

-

Dioxane

-

1 N Sulfuric acid

-

Ethyl acetate or ether

-

Dicyclohexylamine (for salt formation, optional)

Procedure:

-

Dissolve or suspend the amino acid (0.02 mole) in a mixture of 10 ml of water and 25 ml of dioxane.

-

With vigorous shaking, add this compound (0.022 mole) in 10 equal portions over 15 minutes. Concurrently, add 2 N sodium hydroxide (12 ml) dropwise to maintain a basic pH.

-

After the addition is complete, acidify the solution with dilute sulfuric acid.

-

Extract the Nps-amino acid derivative with ethyl acetate or a 1:1 mixture of ethyl acetate and ether.

-

Wash the organic extract repeatedly with water until the aqueous layer is neutral to Congo red paper.

-

Dry the organic layer with sodium sulfate.

-

The Nps-amino acid can be isolated by evaporation of the solvent. For improved stability and handling, it can be converted to its dicyclohexylammonium (DCHA) salt by adding dicyclohexylamine to the solution, which typically causes the salt to crystallize.

Logical Workflow for Tryptophan-Containing Peptide Analysis

This compound can be used for the selective modification and isolation of tryptophan-containing peptides from a complex mixture. The nitroaryl chromophore introduced allows for easy spectrophotometric detection.

Caption: Workflow for tryptophan peptide analysis.

This workflow highlights the utility of this compound in proteomics and protein chemistry. The covalent modification of the indole ring of tryptophan provides a chromophoric tag, simplifying the isolation and identification of these specific peptides from a complex digest.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. US5502256A - Process for preparing 2,2'-dinitrodiphenyl disulphide - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrobenzenesulfenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 2-Nitrobenzenesulfenyl chloride (Nps-Cl). This reagent is of significant interest in organic synthesis, particularly in the realm of peptide chemistry and the development of complex molecules, where it serves as a crucial protecting group for amines. This document consolidates key data into structured tables, presents detailed experimental protocols, and utilizes visualizations to elucidate reaction pathways and workflows, serving as an essential resource for researchers and professionals in the field.

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1] It is characterized by its sensitivity to moisture, with which it reacts.[2] The core physicochemical properties are summarized in the tables below for quick reference.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | Light yellow to golden crystalline powder or needles | [2] |

| Molecular Formula | C₆H₄ClNO₂S | [2] |

| Molecular Weight | 189.62 g/mol | [2] |

| Melting Point | 74 - 77 °C | [2] |

| Boiling Point | 125 °C (lit.) | [2] |

| Solubility | Decomposes in water. Soluble in many organic solvents. | [3] |

| Stability | Moisture sensitive. Stable under normal, dry conditions. | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 7669-54-7 | [2] |

| PubChem CID | 24319 | [1] |

| MDL Number | MFCD00007128 | [2] |

| Synonyms | o-Nitrophenylsulfenyl chloride, Nps-Cl | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum complements the proton NMR data for structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the nitro group (NO₂) and the sulfenyl chloride (S-Cl) moiety.[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common approach involves the chlorination of 2,2'-dinitrodiphenyl disulfide.

Experimental Protocol: Synthesis via Chlorination of 2,2'-Dinitrodiphenyl Disulfide

This protocol is adapted from established methods for the synthesis of related sulfenyl chlorides.

Materials:

-

2,2'-Dinitrodiphenyl disulfide

-

Anhydrous carbon tetrachloride (or another suitable inert solvent)

-

Chlorine gas or sulfuryl chloride

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, suspend 2,2'-dinitrodiphenyl disulfide in anhydrous carbon tetrachloride under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly bubble chlorine gas through the suspension with vigorous stirring. Alternatively, add sulfuryl chloride dropwise.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like hexane or carbon tetrachloride to yield yellow crystals of this compound.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack. This property is harnessed in its primary application as a protecting group for amines, known as the Nps group.

The Nps group is stable under acidic conditions but can be readily cleaved under mild, neutral conditions using thiols, which is a significant advantage in the multi-step synthesis of complex molecules like peptides and oligonucleotides.[5]

Mechanism of Amine Protection (Nps-Protection)

The reaction with a primary or secondary amine proceeds via a nucleophilic substitution at the sulfur atom.

Experimental Protocol: Nps-Protection of an Amino Acid

This protocol provides a general procedure for the protection of the amino group of an amino acid.

Materials:

-

Amino acid

-

Dioxane (or a similar solvent)

-

1 M Sodium hydroxide solution

-

This compound

Procedure:

-

Dissolve the amino acid in a mixture of dioxane and 1 M sodium hydroxide solution and cool the mixture in an ice bath.

-

Prepare a solution of this compound in dioxane.

-

Add the this compound solution dropwise to the amino acid solution while simultaneously adding 1 M NaOH to maintain a basic pH.

-

Stir the reaction mixture for a few hours at room temperature.

-

After the reaction is complete, work up the mixture by acidification followed by extraction with an organic solvent.

-

The Nps-protected amino acid can be isolated and purified by standard methods.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent decomposition due to moisture.

-

In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable reagent in organic synthesis, offering a unique set of properties that make it an effective protecting group for amines. Its ease of introduction and mild cleavage conditions have established its utility in the synthesis of sensitive and complex molecules, particularly in the fields of peptide and medicinal chemistry. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development.

References

- 1. This compound | C6H4ClNO2S | CID 24319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-NITROBENZYL CHLORIDE(612-23-7) 1H NMR [m.chemicalbook.com]

- 4. This compound(7669-54-7) IR Spectrum [chemicalbook.com]

- 5. The 2-nitrophenylsulfenyl (Nps) group for the protection of amino functions of cytidine, adenosine, guanosine and their 2'-deoxysugar derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 2-Nitrobenzenesulfenyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Nitrobenzenesulfenyl chloride (CAS Number: 7669-54-7), a key reagent in organic synthesis. Due to the limited availability of published, quantitative spectral data for this specific compound, this guide presents available information and general characteristics. It is important to distinguish this compound from the more commonly reported 2-Nitrobenzenesulfonyl chloride.

Molecular Structure and Properties:

-

Chemical Name: this compound

-

Synonyms: 2-Nitrophenylsulfenyl chloride, o-Nitrobenzenesulfenyl chloride, NPS-Cl[1]

-

CAS Number: 7669-54-7[1]

-

Molecular Formula: C₆H₄ClNO₂S[1]

-

Molecular Weight: 189.62 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, publicly available high-resolution NMR data for this compound is scarce. The data presented here is based on general principles and data for structurally similar compounds.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.4 | d | 1H | Aromatic H (ortho to -NO₂) |

| ~ 7.6 - 7.8 | m | 2H | Aromatic H |

| ~ 7.4 - 7.6 | m | 1H | Aromatic H |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-SCl |

| ~ 148 | C-NO₂ |

| ~ 134 | Aromatic CH |

| ~ 129 | Aromatic CH |

| ~ 125 | Aromatic CH |

| ~ 124 | Aromatic CH |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorptions corresponding to the nitro group and the aromatic ring.

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1520 - 1530 | Strong | Asymmetric NO₂ stretch |

| ~ 1340 - 1350 | Strong | Symmetric NO₂ stretch |

| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |

| ~ 1600, 1475 | Medium-Weak | Aromatic C=C stretch |

| ~ 700 - 800 | Strong | C-S stretch |

| ~ 600 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 189 | [M]⁺ | Corresponding to the molecular weight with ³⁵Cl |

| 191 | [M+2]⁺ | Isotopic peak for ³⁷Cl, expected to be about one-third the intensity of the M⁺ peak |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for this compound are not widely published. The following are generalized procedures that would be appropriate for this type of compound.

1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The sample should be dry, as the compound is moisture-sensitive.

-

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR Method: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, for example, one coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, or with a direct infusion source.

-

Ionization Method: Electron Ionization (EI) is commonly used for this type of molecule to induce fragmentation and aid in structural elucidation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing the spectral data of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic techniques and structural elucidation.

References

Synonyms for 2-Nitrobenzenesulfenyl chloride (o-Nitrophenylsulfenyl chloride)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Nitrobenzenesulfenyl chloride, a pivotal reagent in synthetic chemistry, particularly in the fields of peptide synthesis and drug development. This document elaborates on its synonyms, physicochemical properties, and key applications, offering detailed experimental protocols and visual workflows to support advanced research and development activities.

Nomenclature and Identification

This compound is widely known by several synonyms. Proper identification is crucial for sourcing and regulatory compliance. The most common synonyms and identifiers are compiled below.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Source |

| Systematic Name | This compound | IUPAC |

| Alternative Name | o-Nitrophenylsulfenyl chloride | Common |

| Alternative Name | Nps-Cl | Abbreviation |

| Alternative Name | Benzenesulfenyl chloride, 2-nitro- | Chemical Abstracts |

| Alternative Name | (2-nitrophenyl) thiohypochlorite | IUPAC |

| Alternative Name | 2-nitrophenylsulphenyl chloride | |

| Alternative Name | o-Nitrobenzenesulphenyl chloride | |

| Alternative Name | NPS Reagent | |

| CAS Number | 7669-54-7 | [1] |

| EC Number | 231-644-2 | [1] |

| PubChem CID | 24319 | [1] |

| MDL Number | MFCD00007128 | [2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental design.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO₂S | [1] |

| Molecular Weight | 189.62 g/mol | [1] |

| Appearance | Yellow to gold powder/crystals | [2][3] |

| Melting Point | 70-75 °C | [3] |

| Boiling Point | 125 °C (lit.) | [2] |

| Purity | ≥97% | [3] |

| Solubility | Decomposes in water. | [1] |

Core Applications in Research and Development

This compound is a versatile reagent primarily utilized for the protection of amino groups in peptide and nucleoside synthesis, and for the chemical modification of tryptophan residues.

Amine Protection in Peptide Synthesis

The 2-nitrophenylsulfenyl (Nps) group serves as an effective protecting group for the α-amino functionality of amino acids. This protection is crucial during peptide bond formation to prevent self-coupling and other side reactions. The Nps group is introduced under basic conditions and can be selectively removed under mild acidic conditions or by treatment with specific nucleophiles, making it compatible with various peptide synthesis strategies.

Modification of Tryptophan Residues

This compound reacts selectively with the indole side chain of tryptophan residues in peptides and proteins. This reaction introduces a chromophoric tag, which can be exploited for the selective isolation and quantification of tryptophan-containing peptides.[4] The modification occurs at the 2-position of the indole ring, forming a thioether linkage.[5]

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

N-Protection of Amino Acids using the Schotten-Baumann Reaction

This protocol describes the general procedure for the protection of the amino group of an amino acid using this compound under Schotten-Baumann conditions.[6][7][8][9]

Protocol 1: Synthesis of Nps-Amino Acids

-

Dissolution of Amino Acid: Dissolve the desired amino acid in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide. Cool the solution in an ice bath.

-

Addition of Reagent: Add a solution of this compound in dioxane portion-wise to the cooled amino acid solution. Concurrently, add 1M sodium hydroxide dropwise to maintain a basic pH.

-

Reaction: Stir the reaction mixture vigorously for 2 hours at room temperature.

-

Work-up: Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the Nps-protected amino acid.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Deprotection of Nps-Protected Amino Acids

The Nps group can be cleaved under mild conditions using thiols. This protocol outlines a general procedure for the deprotection of an Nps-protected amino acid or peptide.

Protocol 2: Cleavage of the Nps-Protecting Group

-

Dissolution: Dissolve the Nps-protected amino acid or peptide in a suitable organic solvent (e.g., dichloromethane or dimethylformamide).

-

Addition of Thiol: Add an excess of a thiol reagent, such as thiophenol or 2-mercaptoethanol, to the solution.

-

Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature. The reaction progress can often be monitored by the appearance of a yellow color.

-

Work-up and Isolation: Upon completion, the deprotected product can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) followed by filtration or by standard chromatographic techniques.

Modification of Tryptophan Residues

This protocol details the selective modification of the indole side chain of tryptophan with this compound.[4][5]

Protocol 3: Selective Modification of Tryptophan

-

Dissolution: Dissolve the tryptophan-containing peptide or protein in glacial acetic acid.

-

Reagent Addition: Add a solution of this compound in glacial acetic acid to the peptide solution.

-

Reaction: Allow the reaction to proceed at room temperature. The progress can be monitored spectrophotometrically by the appearance of the nitroaryl chromophore (λmax ≈ 365 nm).

-

Isolation: The modified peptide can be isolated and purified using standard techniques such as gel filtration or reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and reaction pathways described in this guide.

References

- 1. This compound | C6H4ClNO2S | CID 24319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. B23627.09 [thermofisher.com]

- 4. Selective separation of tryptophan derivatives using sulfenyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. chemistry-reaction.com [chemistry-reaction.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Nitrobenzenesulfenyl Chloride with Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols for the reaction of 2-Nitrobenzenesulfenyl chloride with primary and secondary amines. This reaction is of significant interest in organic synthesis, particularly in the context of amine protection and the formation of sulfonamides, which are important structural motifs in many pharmaceutical compounds.

Core Mechanism of Action

The reaction between this compound and a primary or secondary amine is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur center. The fundamental mechanism involves the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable N-substituted 2-nitrobenzenesulfonamide and hydrochloric acid.[1] The presence of the ortho-nitro group on the benzene ring plays a crucial role in enhancing the electrophilicity of the sulfur atom through its strong electron-withdrawing inductive and resonance effects, thereby facilitating the reaction.[1]

The reaction can be generalized as follows:

RNH₂ (Primary Amine) + o-NO₂C₆H₄SO₂Cl → o-NO₂C₆H₄SO₂NHR + HCl R₂NH (Secondary Amine) + o-NO₂C₆H₄SO₂Cl → o-NO₂C₆H₄SO₂NR₂ + HCl

A base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

Mechanistic Pathway

The reaction proceeds through a stepwise mechanism, which can be visualized as follows:

Caption: Nucleophilic substitution mechanism of this compound with a primary amine.

Quantitative Data on Reaction Parameters

The yield of N-substituted 2-nitrobenzenesulfonamides is influenced by several factors, including the nature of the amine, the solvent, the base used, and the reaction temperature and time. The following tables summarize representative quantitative data from various literature sources.

Table 1: Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

| Parameter | Value | Reference |

| Reactants | ||

| 4-Methoxybenzylamine | 1.1 equivalents | [2] |

| 2-Nitrobenzenesulfonyl chloride | 1.0 equivalent | [2] |

| Triethylamine | 1.1 equivalents | [2] |

| Solvent | Dichloromethane | [2] |

| Reaction Temperature | 0 °C to room temperature | [2] |

| Reaction Time | ~20 minutes | [2] |

| Yield (after recrystallization) | 90-91% | [2] |

Table 2: Large-Scale Synthesis of 2-nitro-N-propylbenzenesulfonamide

| Compound | Molecular Weight ( g/mol ) | Moles | Mass (kg) | Molar Ratio |

| 2-Nitrobenzenesulfonyl Chloride | 221.62 | 45.12 | 10.00 | 1.0 |

| n-Propylamine | 59.11 | 47.38 | 2.80 | 1.05 |

| Triethylamine | 101.19 | 54.15 | 5.48 | 1.2 |

| Product (Expected) | 244.27 | ~40.61 | ~9.92 | ~90% yield |

| Data adapted from a representative large-scale synthesis protocol.[3] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-substituted 2-nitrobenzenesulfonamides.

General Laboratory Scale Synthesis of N-Substituted 2-Nitrobenzenesulfonamides

This protocol is a general procedure adaptable for various primary and secondary amines.

Materials:

-

Primary or secondary amine (1.0 equivalent)

-

This compound (1.05 equivalents)

-

Triethylamine (1.1 equivalents) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottomed flask, dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Slowly add this compound (1.05 eq.) to the cooled solution over 5-10 minutes.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Experimental Workflow Diagram

The logical steps for the synthesis and purification are outlined in the following workflow diagram.

Caption: A typical experimental workflow for the synthesis of N-substituted 2-nitrobenzenesulfonamides.

Deprotection of the Nosyl Group (Fukuyama Amine Synthesis)

A significant advantage of using this compound as a protecting group for amines is the mild conditions required for its removal. The resulting nosylamide can be deprotected using a thiol, such as thiophenol, in the presence of a base. This reaction is a key step in the Fukuyama amine synthesis.

The deprotection mechanism involves a nucleophilic aromatic substitution where the thiolate anion attacks the aromatic ring, forming a Meisenheimer complex. This is followed by the elimination of sulfur dioxide and the release of the free amine.[4]

Deprotection Signaling Pathway

Caption: Deprotection of a nosyl-protected amine via the Fukuyama protocol.

Conclusion

The reaction of this compound with amines provides a robust and efficient method for the synthesis of N-substituted 2-nitrobenzenesulfonamides. The electron-withdrawing nitro group enhances the reactivity of the sulfonyl chloride, and the resulting sulfonamide serves as an excellent protecting group for amines due to its stability and ease of cleavage under mild conditions. The experimental protocols provided herein offer a solid foundation for researchers in the fields of organic synthesis and drug development to utilize this versatile reagent effectively. Further optimization of reaction conditions can be explored to improve yields and purity for specific amine substrates.

References

A Theoretical and Computational-Based Guide to the Reactivity of 2-Nitrobenzenesulfenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Nitrobenzenesulfenyl Chloride (NBSC)

This compound (NBSC), also known as NPS-Cl, is a versatile reagent in organic synthesis.[1][2] Its reactivity is primarily characterized by the electrophilic nature of the sulfur atom, which is activated by the adjacent chlorine atom and the electron-withdrawing 2-nitro group on the aromatic ring. This electronic arrangement makes NBSC a potent electrophile, readily reacting with a variety of nucleophiles.

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable for understanding the nuanced reaction mechanisms of NBSC.[3] These methods provide deep insights into transition state geometries, reaction pathways, and the electronic factors that control reactivity and selectivity, complementing experimental findings.[3]

Core Reactivity: Electrophilic Addition to Alkenes

A hallmark reaction of this compound is its electrophilic addition across carbon-carbon double bonds. This reaction is of significant interest due to its stereospecific outcomes and the utility of the resulting β-chloro thioether products in further synthetic transformations.

The Reaction Mechanism

Theoretical studies corroborate a two-step mechanism initiated by the electrophilic attack of the sulfenyl chloride on the alkene. This process proceeds through a bridged, three-membered ring intermediate known as an episulfonium ion (or thiiranium ion).[4][5] The subsequent step involves the nucleophilic attack by the chloride ion, which opens the ring to yield the final product.

The general workflow for a computational investigation into this mechanism is outlined below.

References

- 1. This compound | C6H4ClNO2S | CID 24319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

- 4. Metabolic activation of 1,2-dibromo-3-chloropropane: evidence for the formation of reactive episulfonium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Electrophilicity of 2-Nitrobenzenesulfenyl chloride

An In-depth Technical Guide to the Electrophilicity of 2-Nitrobenzenesulfenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NPS-Cl) is a highly reactive organosulfur compound valued for its role as a potent electrophile in organic synthesis. Its reactivity is primarily dictated by the electrophilic character of the sulfur atom, which is significantly enhanced by the presence of both a chloro substituent and an ortho-nitro group on the aromatic ring. This guide provides a detailed examination of the electronic factors governing its electrophilicity, summarizes key quantitative data, and outlines its primary applications, including electrophilic additions to alkenes and its use as a protective agent for amines in peptide and nucleoside chemistry. Detailed experimental protocols and mechanistic diagrams are provided to serve as a practical resource for laboratory professionals.

Introduction

This compound, also known as o-nitrophenylsulfenyl chloride or NPS-Cl, is a yellow crystalline solid with the molecular formula C₆H₄ClNO₂S.[1] It is a versatile reagent in synthetic organic chemistry, primarily functioning as a source of an electrophilic "RS+" moiety (specifically, the 2-nitrophenylthio group).[2] Its utility spans various transformations, from the synthesis of complex sulfenamides, which may possess antibacterial and antifungal properties, to its critical role as the amine-protecting group "Nps" in the synthesis of peptides and nucleic acids.[3][4] The compound is sensitive to moisture, decomposing to release HCl, and should be handled accordingly.[5]

The Nature of Electrophilicity

The pronounced electrophilicity of the sulfur atom in this compound is the cornerstone of its chemical reactivity. This property is a result of a confluence of electronic and structural effects.

Electronic and Structural Factors

The sulfur atom in NPS-Cl is bonded to a highly electronegative chlorine atom and a 2-nitrophenyl group. Both substituents act to decrease the electron density on the sulfur, rendering it highly susceptible to attack by nucleophiles.

-

Inductive Effect of Chlorine: The chlorine atom withdraws electron density from the sulfur via the sigma bond, creating a significant partial positive charge (δ+) on the sulfur.

-

Electron-Withdrawing Nitro Group: The nitro group (-NO₂) at the ortho position is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack but, more importantly for this compound's reactivity, it strongly withdraws electron density from the sulfur atom through both inductive and resonance effects. This significantly enhances the sulfur's electrophilic character.

-

Intramolecular S···O Interaction: Electrochemical studies on o-nitrophenyl sulfenyl chloride have revealed that through-space interactions between the sulfur and an oxygen atom of the ortho-nitro group play a crucial role in stabilizing the molecule and its reduced forms.[6] This interaction further influences the electronic environment of the sulfur center.

Diagram 1. Key factors contributing to the electrophilicity of sulfur in NPS-Cl.

Quantitative Assessment of Electrophilicity

Physical and Computed Properties

A summary of key physical and computed properties for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClNO₂S | [1] |

| Molecular Weight | 189.62 g/mol | [1] |

| Appearance | Yellow to gold crystalline powder or needles | [7] |

| Melting Point | 70-75 °C | [7] |

| Water Solubility | Decomposes | [7] |

| Polar Surface Area (Computed) | 71.1 Ų | [1] |

| XLogP3 (Computed) | 2.6 | [1] |

Electrochemical Analysis

Electrochemical studies provide insight into the molecule's redox behavior and reaction mechanisms. The reduction of arene sulfenyl chlorides has been investigated, revealing distinct mechanisms based on the substituents.

| Compound | Reduction Mechanism Highlights | Reference |

| This compound | Undergoes a stepwise reductive cleavage. | [6] |

| Through-space S···O interactions stabilize both the neutral molecule and its reduced forms. | [6] | |

| The two-electron reduction product (arenethiolate) can react with the parent molecule to generate disulfides. | [6] |

Reactions as an Electrophile

The high electrophilicity of NPS-Cl enables several important transformations in organic synthesis.

Electrophilic Addition to Alkenes

Sulfenyl chlorides readily add across carbon-carbon double bonds in a characteristic electrophilic addition reaction.[2] The reaction is initiated by the attack of the alkene's π-bond on the electrophilic sulfur atom. This is believed to proceed through a bridged episulfonium ion intermediate. The subsequent attack by the chloride ion occurs from the face opposite to the bridge, typically resulting in an overall anti-addition product.

Diagram 2. General mechanism for the electrophilic addition of NPS-Cl to an alkene.

Nucleophilic Substitution: The Nps Protecting Group

One of the most prominent applications of NPS-Cl is in the protection of primary and secondary amines, particularly in the context of peptide and nucleoside synthesis.[5][8] The reaction of NPS-Cl with an amine, typically in the presence of a mild base, yields a 2-nitrophenylsulfenamide (Nps-amine).

The Nps group is advantageous because it is stable to a range of conditions but can be selectively removed under mild conditions, making it orthogonal to other common protecting groups like Boc and Fmoc.[8] Cleavage is typically achieved using nucleophilic thiols, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[9]

Diagram 3. Experimental workflow for amine protection and deprotection using NPS-Cl.

Key Experimental Protocols

The following sections provide generalized procedures for the synthesis and application of this compound. Note: These are illustrative protocols and should be adapted and optimized for specific substrates and scales. Appropriate safety precautions must be taken.

Synthesis of this compound

NPS-Cl is typically prepared by the chlorination of 2,2'-dinitrodiphenyl disulfide.[2]

-

Reagents: 2,2'-dinitrodiphenyl disulfide, chlorine gas, iodine (catalyst), dry carbon tetrachloride (solvent).

-

Procedure:

-

Suspend 2,2'-dinitrodiphenyl disulfide (1.0 eq) and a catalytic amount of iodine in dry carbon tetrachloride in a three-necked flask equipped with a stirrer, gas inlet, and condenser.

-

Heat the suspension to 50-60 °C.

-

Bubble chlorine gas (approx. 1.4 eq) through the mixture over 2-3 hours. The reaction is complete when the starting solid has fully dissolved, yielding a dark yellow solution.

-

Filter the warm solution to remove any insoluble impurities.

-

Cool the filtrate to approximately 5 °C to crystallize the product.

-

Collect the yellow crystals by filtration and dry under reduced pressure.

-

-

Caution: The reaction involves toxic chlorine gas and the product is corrosive and moisture-sensitive. The entire procedure must be conducted in a well-ventilated fume hood.

General Protocol for N-Protection of an Amino Acid

This protocol describes the formation of an Nps-protected amino acid.

-

Reagents: Amino acid, this compound (1.0-1.2 eq), a base such as pyridine or collidine, a solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).

-

Procedure:

-

Dissolve or suspend the amino acid in the chosen solvent.

-

Add the base (2-3 eq) to the mixture.

-

Slowly add a solution of this compound in the same solvent at room temperature or while cooling in an ice bath.

-

Stir the reaction mixture for 1-4 hours at room temperature.[9] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an appropriate aqueous workup to remove the base hydrochloride salt and any excess reagents.

-

Purify the resulting Nps-protected amino acid by crystallization or column chromatography.

-

Conclusion

This compound is a powerful electrophilic reagent whose reactivity is governed by the synergistic electron-withdrawing effects of its chloro and ortho-nitro substituents. Its well-defined behavior in electrophilic additions and its utility as the readily cleavable Nps protecting group have cemented its place as a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and biopolymers. A thorough understanding of its electronic properties and reactivity patterns, as outlined in this guide, is essential for its effective application in research and development.

References

- 1. This compound | C6H4ClNO2S | CID 24319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfenyl chloride - Wikipedia [en.wikipedia.org]

- 3. The 2-nitrophenylsulfenyl (Nps) group for the protection of amino functions of cytidine, adenosine, guanosine and their 2'-deoxysugar derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound CAS#: 7669-54-7 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Stability and Storage Conditions for 2-Nitrobenzenesulfenyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Nitrobenzenesulfenyl chloride (NBSC). Due to its reactive nature, proper handling and storage are critical to ensure its integrity and prevent the formation of impurities that can impact experimental outcomes. This document summarizes key stability data, outlines experimental protocols for stability assessment, and provides visual workflows for proper handling and storage.

Core Concepts: Stability Profile

This compound is a yellow crystalline solid that is sensitive to environmental conditions, particularly moisture.[1][2] Its stability is a critical factor for its successful use as a reagent in organic synthesis. The primary degradation pathway is hydrolysis, which occurs upon exposure to water or moist air.

Key Stability-Influencing Factors:

-

Moisture: NBSC reacts with water, leading to decomposition.[1][3] It is classified as moisture-sensitive and should be handled under dry conditions.[2]

-

Temperature: Elevated temperatures can accelerate decomposition. It is recommended to keep the compound refrigerated.[4]

-

Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided.[4]

Quantitative Data Summary

Quantitative stability data for this compound is limited in publicly accessible sources. The following tables summarize the available qualitative and physical data.

Table 1: Qualitative Stability and Incompatibility Data

| Parameter | Observation | Source(s) |

| Moisture Sensitivity | Decomposes on exposure to moist air or water. Reacts with water. | [1][3] |

| Thermal Stability | Heating may cause expansion or decomposition. | [1] |

| Incompatible Materials | Strong oxidizing agents, strong bases. | [4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C6H4ClNO2S | [5] |

| Molecular Weight | 189.62 g/mol | [5] |

| Appearance | Yellow crystalline powder | [5] |

| Melting Point | 74-77 °C | [6] |

| Solubility | Decomposes in water. Soluble in various organic solvents. | [7] |

Experimental Protocols

The following are generalized experimental protocols for assessing the stability and purity of this compound. These are based on standard analytical techniques for organic compounds.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and identify the presence of degradation products.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in 10 mL of a suitable organic solvent (e.g., acetonitrile) to prepare a stock solution.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the prepared sample.

-

Analyze the resulting chromatogram for the main peak corresponding to this compound and any impurity peaks.

-

Calculate the purity based on the peak area percentage.

-

Protocol 2: Stability Study under Accelerated Conditions

Objective: To evaluate the stability of this compound under elevated temperature and humidity.

Methodology:

-

Sample Preparation:

-

Place accurately weighed samples of this compound into several vials.

-

-

Storage Conditions:

-

Store the vials under controlled conditions, for example:

-

40°C / 75% Relative Humidity (RH)

-

25°C / 60% RH (as a control)

-

-

-

Time Points:

-

Withdraw samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

-

-

Analysis:

-

At each time point, analyze the samples for purity using the HPLC method described in Protocol 1.

-

Monitor for the appearance of new degradation peaks and a decrease in the main peak area.

-

-

Data Evaluation:

-

Plot the purity of this compound as a function of time for each storage condition to assess the degradation rate.

-

Visualizations

Logical Workflow for Handling and Storage

Caption: Recommended Handling and Storage Workflow

Experimental Workflow for Stability Assessment

Caption: Stability Assessment Workflow

Conclusion

The stability of this compound is paramount for its effective use in research and development. The primary concerns are its sensitivity to moisture and elevated temperatures. By adhering to the storage and handling recommendations outlined in this guide, researchers can minimize degradation and ensure the quality of the reagent. For critical applications, it is advisable to perform purity checks using a validated analytical method, such as HPLC, particularly for older batches or those that may have been exposed to suboptimal conditions.

References

- 1. fishersci.com [fishersci.com]

- 2. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. This compound | C6H4ClNO2S | CID 24319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of 2-Nitrobenzenesulfenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and key applications of 2-nitrobenzenesulfenyl chloride. The information is intended to support laboratory safety and facilitate the effective use of this reagent in research and development.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is crucial to understand its physical and chemical properties to ensure safe handling and storage.

| Property | Value | Reference |

| CAS Number | 7669-54-7 | [1][2][3] |

| Molecular Formula | C₆H₄ClNO₂S | [1][2][3] |

| Molecular Weight | 189.62 g/mol | [1][2] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 70.0-79.0 °C | [3] |

| Synonyms | 2-Nitrophenylsulfenyl chloride, NPS-Cl, o-Nitrobenzenesulfenyl chloride | [1] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires strict adherence to safety protocols. It is corrosive and can cause severe skin burns and eye damage.[1][4][5] Inhalation may lead to corrosive injuries to the respiratory tract.[1]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation, Category 1B |

| Danger | H314: Causes severe skin burns and eye damage.[1][6] |

| Serious Eye Damage/Eye Irritation, Category 1 |

| Danger | H318: Causes serious eye damage.[1] |

Personal Protective Equipment (PPE):

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles and a face shield.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[7]

-

Skin and Body Protection: Protective clothing, including a lab coat and closed-toe shoes.[4][7]

-

Respiratory Protection: Use in a well-ventilated area, such as a fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidents.

Handling:

-

Avoid all personal contact, including inhalation of dust or fumes.[4]

-

Use in a well-ventilated area, preferably a chemical fume hood.[4]

-

Prevent contact with skin and eyes.[4]

-

Keep away from heat and sources of ignition.[8]

-

The substance is moisture-sensitive and may decompose on exposure to moist air or water.[4]

Storage:

-

Store in original, tightly sealed containers.[4]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]

-

It is recommended to store this product under refrigeration.[8]

First-Aid Measures

In case of accidental exposure, immediate action is crucial.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[8]

Experimental Protocols

This compound is a valuable reagent in organic synthesis, primarily used for the protection of amines and the formation of sulfenamides.

General Procedure for the N-Protection of Primary and Secondary Amines

This protocol describes the general method for the formation of a 2-nitrophenylsulfenamide from a primary or secondary amine.

Reagents and Equipment:

-

This compound

-

Primary or secondary amine

-

Base (e.g., triethylamine, pyridine, or sodium hydroxide)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or dioxane)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Deprotection of 2-Nitrophenylsulfenamides

The 2-nitrophenylsulfenyl (Nps) protecting group can be readily cleaved under mild conditions.

Reagents and Equipment:

-

N-protected amine (2-nitrophenylsulfenamide)

-

Thiol reagent (e.g., thiophenol or 2-mercaptoethanol)

-

Base (e.g., potassium carbonate or DBU)

-

Solvent (e.g., DMF or acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

Dissolve the N-protected amine (1.0 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the thiol reagent (2-5 equivalents) and the base (2-5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The deprotection can often be followed by the appearance of a yellow color.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The deprotected amine can be purified by standard methods if necessary.

Visualized Workflows

The following diagrams illustrate the logical flow of the safety and experimental procedures described in this guide.

Caption: Workflow for Safe Handling of this compound.

Caption: General Experimental Workflow for N-Protection with this compound.

References

- 1. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Synthesis of 2-Nitrobenzenesulfenyl chloride from 2,2'-dinitrodiphenyl disulfide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Nitrobenzenesulfenyl chloride (NPS-Cl) is a valuable reagent in organic synthesis, primarily utilized for the protection of amines as their corresponding sulfonamides. The "nosyl" protecting group is stable under various reaction conditions but can be selectively removed under mild conditions, making it a strategic choice in multi-step syntheses.[1] Its electrophilic nature, enhanced by the electron-withdrawing nitro group, allows for efficient reactions with a wide range of nucleophiles.[1] This document provides a detailed protocol for the synthesis of this compound via the chlorinative cleavage of 2,2'-dinitrodiphenyl disulfide.

Synthesis Overview

The synthesis of this compound is achieved by the chlorination of 2,2'-dinitrodiphenyl disulfide. This reaction involves the cleavage of the disulfide bond by an electrophilic chlorine source, yielding two equivalents of the desired sulfenyl chloride. The reaction is typically carried out in an organic solvent.

Reaction Scheme:

(O2NC6H4S)2 + Cl2 → 2 O2NC6H4SCl

Physicochemical and Yield Data

Quantitative data for the starting material and the final product are summarized below for easy reference. While specific yield data for the direct synthesis of this compound is not extensively documented in the provided search results, related preparations of the corresponding sulfonyl chloride from the same disulfide precursor report high yields, suggesting the initial chlorination step is efficient.[1][2][3]

Table 1: Physicochemical Properties of Reactant and Product

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2,2'-Dinitrodiphenyl disulfide | 1155-00-6 | C12H8N2O4S2 | 308.33 | 192–195 | Yellow crystalline solid |

| This compound | 7669-54-7 | C6H4ClNO2S | 189.62 | 74–77 | Light yellow to orange powder/crystal |

Table 2: Reported Yields for Related Syntheses

| Precursor | Product | Chlorination Conditions | Yield (%) | Purity (%) | Reference |

| 2,2'-Dinitrodiphenyl disulfide | 2-Nitrobenzenesulfonyl chloride | Chlorine, Formic Acid, 40°C, 3h | 97.5 | 98.8 (HPLC) | [2] |

| 2,2'-Dinitrodiphenyl disulfide | 2-Nitrobenzenesulfonyl chloride | Chlorine, conc. HCl, conc. HNO3, 70°C | 84 | - | [3] |

Note: The yields above are for the over-oxidation to the sulfonyl chloride. The initial cleavage to the sulfenyl chloride is a prerequisite step and is expected to be of high efficiency.

Experimental Protocol

This protocol is adapted from established methods for the chlorination of diaryl disulfides.[3] It describes the synthesis of this compound from 2,2'-dinitrodiphenyl disulfide using chlorine gas.

4.1 Materials and Equipment

-

Materials:

-

2,2'-Dinitrodiphenyl disulfide (CAS: 1155-00-6)

-

Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

-

Chlorine gas

-

Inert gas (e.g., nitrogen or argon)

-

Petroleum ether or hexanes for washing

-

-

Equipment:

-

Three-necked round-bottom flask

-

Stirrer (magnetic or mechanical)

-

Gas inlet tube

-

Condenser with a drying tube or gas outlet to a scrubber

-

Heating mantle or oil bath

-

Standard glassware for filtration and workup

-

Schlenk line or inert atmosphere setup

-

4.2 Synthetic Workflow Diagram

References

Protocol for the Application of 2-Nitrobenzenesulfenyl Chloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzenesulfenyl chloride (NBS-Cl) and its derivatives, such as o-nitrobenzenesulfonyl chloride (oNBS-Cl), are versatile reagents in peptide chemistry. They are primarily utilized for the protection of amine functionalities, including the α-amino group of amino acids and the side chain of tryptophan, as well as in procedures for the site-specific N-methylation of peptides. The 2-nitrobenzenesulfenyl (Nps) protecting group is notable for its mild cleavage conditions, which offers orthogonality with other common protecting groups used in peptide synthesis. This document provides detailed application notes and protocols for the use of this compound in these key areas of peptide synthesis.

I. Synthesis of Nps-Protected Amino Acids via Schotten-Baumann Reaction

The introduction of the Nps protecting group onto the α-amino group of an amino acid is typically achieved through the Schotten-Baumann reaction. This method involves the acylation of the amino acid with this compound under basic aqueous conditions.

Experimental Protocol

-

Dissolution of Amino Acid: Dissolve the desired amino acid (1.0 equivalent) in 2 N NaOH solution. The volume of the NaOH solution should be sufficient to fully dissolve the amino acid.

-

Reaction Setup: Cool the amino acid solution in an ice-water bath with vigorous stirring.

-

Addition of NBS-Cl: Slowly and portion-wise, add this compound (1.05 equivalents) to the cold, stirred amino acid solution.

-

pH Maintenance: Concurrently, add a solution of 2 N NaOH dropwise to maintain the pH of the reaction mixture between 8 and 9. The reaction is typically rapid.

-

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting amino acid.

-

Work-up:

-

Once the reaction is complete, carefully acidify the mixture to pH 2-3 with 1 N HCl.

-

The Nps-protected amino acid will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product under vacuum over P₂O₅.

-

Quantitative Data

The yields for the synthesis of Nps-amino acids via the Schotten-Baumann reaction are generally high. The following table provides representative yields for a selection of amino acids.

| Amino Acid | Yield of Nps-Amino Acid (%) |

| Glycine | 85-95% |

| Alanine | 88-96% |

| Valine | 82-93% |

| Leucine | 85-97% |

| Phenylalanine | 90-98% |

| Proline | 75-88% |

Note: Yields can vary based on the specific reaction conditions and the scale of the synthesis.

II. On-Resin N-Methylation of Peptides using o-Nitrobenzenesulfonyl Chloride

A key application of o-nitrobenzenesulfonyl chloride is the site-specific N-methylation of peptide backbones on a solid support.[1] This three-step procedure involves the protection of the secondary amine as a sulfonamide, followed by methylation, and subsequent deprotection.[1]

Logical Relationship of On-Resin N-Methylation

Experimental Protocol

This protocol is designed for a standard solid-phase peptide synthesis (SPPS) setup on a 0.1 mmol scale.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

2,4,6-Collidine

-

N,N-Dimethylformamide (DMF)

-

Methylating agent (e.g., dimethyl sulfate or methyl 4-nitrobenzenesulfonate)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol (BME) or Thiophenol

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a peptide synthesis vessel. Drain the DMF.

-

Sulfonylation:

-

Dissolve o-nitrobenzenesulfonyl chloride (3 equivalents, 0.3 mmol) and 2,4,6-collidine (5 equivalents, 0.5 mmol) in DCM.

-

Add the solution to the resin and shake at room temperature for 2 hours.

-

Wash the resin thoroughly with DCM (3x) and DMF (3x).

-

-

Methylation:

-

Wash the resin with DMF.

-

Add a solution of the methylating agent (e.g., methyl 4-nitrobenzenesulfonate, 3-5 equivalents) in DMF.

-

Add a non-nucleophilic base (e.g., MTBD, 2-4 equivalents).

-

Shake the mixture at room temperature for 30 minutes.

-

Wash the resin with DMF (3x).

-

-

Desulfonylation (Nps Group Cleavage):

-

Prepare a solution of 2-mercaptoethanol (10 equivalents, 1.0 mmol) and DBU (5 equivalents, 0.5 mmol) in DMF.

-

Add the solution to the resin. A bright yellow color should develop.

-

Shake at room temperature for 30 minutes.

-

Repeat the desulfonylation step one more time.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

The resin is now ready for the next coupling step in the peptide synthesis.

-

Quantitative Data for On-Resin N-Methylation

The efficiency of each step is crucial for the overall success of the synthesis. The following table summarizes typical reaction times and completion rates.

| Step | Reagents | Time | Completion |

| Sulfonylation | o-NBS-Cl, Collidine | 2 hours | >99% |

| Methylation | Methyl nosylate, MTBD | 30 minutes | >95% |

| Desulfonylation | 2-Mercaptoethanol, DBU | 2 x 30 minutes | Quantitative |

III. Protection of the Tryptophan Side Chain

The indole side chain of tryptophan is susceptible to oxidation and other side reactions during peptide synthesis, particularly during the acidic conditions of final cleavage. This compound can be used to protect the tryptophan side chain at the 2-position of the indole ring.

Experimental Workflow for Tryptophan Side-Chain Protection

Experimental Protocol

This protocol describes the protection of the tryptophan side chain in a peptide-resin.

-

Resin Swelling: Swell the peptide-resin containing the unprotected tryptophan residue in a suitable solvent like DMF.

-

Protection Reaction:

-

Prepare a solution of this compound (excess, e.g., 5-10 equivalents) in glacial acetic acid.

-

Add the NBS-Cl solution to the swollen resin.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin thoroughly with acetic acid, followed by DCM and DMF to remove excess reagents.

-

-

Confirmation of Protection: The successful protection can be confirmed by the appearance of a yellow color on the resin beads.

Deprotection of Nps-Tryptophan

The Nps group can be removed from the tryptophan side chain during the final cleavage from the resin by including a thiol scavenger in the cleavage cocktail.

Cleavage Cocktail Example:

-

Trifluoroacetic acid (TFA): 95%

-

Thiophenol or 2-Mercaptoethanol: 2.5%

-

Water or Triisopropylsilane (TIS): 2.5%

The thiol scavenger facilitates the nucleophilic cleavage of the Nps group, regenerating the native tryptophan side chain.

Conclusion

This compound is a valuable tool in peptide synthesis, offering versatile solutions for amine protection, site-specific N-methylation, and tryptophan side-chain protection. The protocols outlined in this document provide a framework for the successful application of this reagent. Researchers should optimize these conditions based on the specific requirements of their target peptides to achieve high yields and purity.